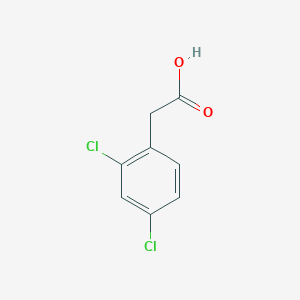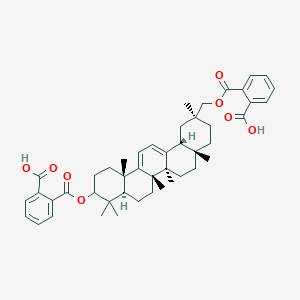
Odddh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odddh is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of organic compounds known as phenols, which are widely used in various industries, including pharmaceuticals, cosmetics, and food additives. Odddh has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Mecanismo De Acción
The mechanism of action of Odddh is not fully understood. However, it is believed that Odddh modulates various biochemical and physiological processes in the body by interacting with specific receptors or enzymes. For example, Odddh has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Odddh has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Odddh has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties and can scavenge free radicals. Odddh has also been shown to inhibit the activity of COX-2, which reduces inflammation. In addition, Odddh has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress. Odddh has also been shown to have antitumor properties and may be useful in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Odddh in lab experiments is its high purity and yield. Odddh can be synthesized using various methods, and the most commonly used method yields a high purity product with a high yield. In addition, Odddh has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using Odddh in lab experiments is its cost. Odddh is a relatively expensive compound, and its use in large-scale experiments may not be feasible.
Direcciones Futuras
There are several future directions for the study of Odddh. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the mechanism of action of Odddh, particularly its interactions with specific receptors or enzymes. In addition, future studies could focus on the development of more cost-effective methods for synthesizing Odddh, which would make it more accessible for large-scale experiments. Finally, future studies could investigate the potential side effects of Odddh, particularly in long-term use.
Métodos De Síntesis
Odddh can be synthesized by several methods, including the reaction of phenol with methanol, the reaction of phenol with formaldehyde, or the reaction of phenol with acetic anhydride. The most commonly used method for synthesizing Odddh is the reaction of phenol with methanol in the presence of an acid catalyst. This method yields a high purity product with a high yield.
Aplicaciones Científicas De Investigación
Odddh has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Odddh has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, Odddh has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
102416-28-4 |
|---|---|
Nombre del producto |
Odddh |
Fórmula molecular |
C46H56O8 |
Peso molecular |
736.9 g/mol |
Nombre IUPAC |
2-[[(2S,4aS,6aR,6bS,8aR,12aS,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C46H56O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-17,33-34,36H,18-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,36?,42-,43+,44-,45+,46+/m0/s1 |
Clave InChI |
OVUWHPVLTCHBKS-YOOADNSVSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC=C4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O |
SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
Sinónimos |
18-olean-9(11),12-diene-3,30-diol dihemiphthalate 18-olean-9(11),12-diene-3,30-diol dihemiphthalate, disodium salt, (3beta,20beta)-isomer ODDDH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



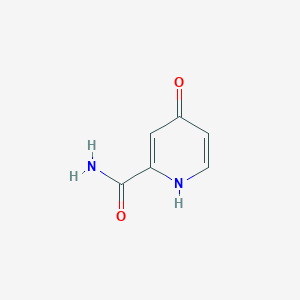
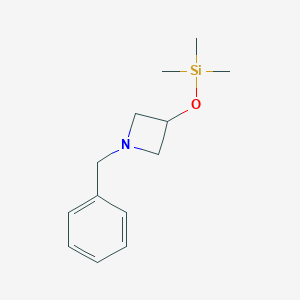
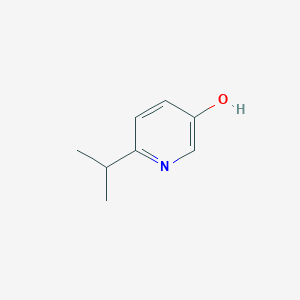
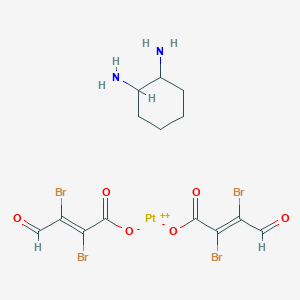
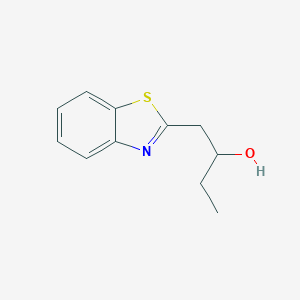
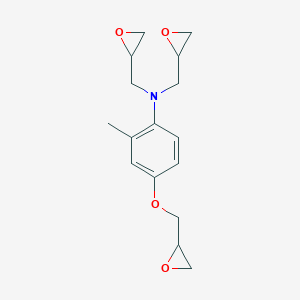
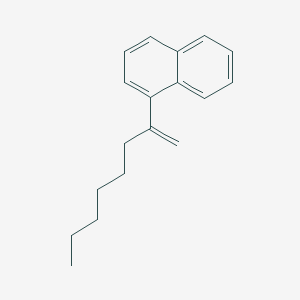
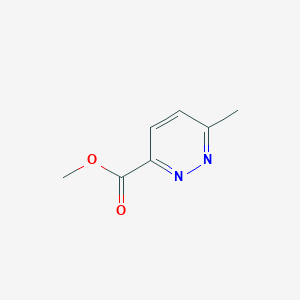
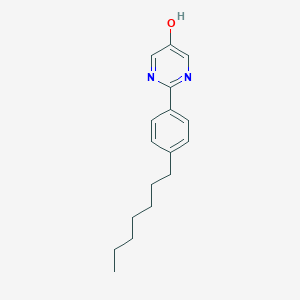
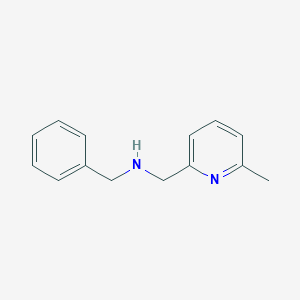
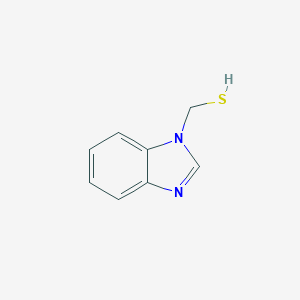
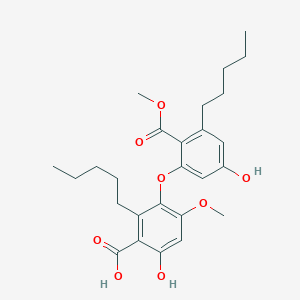
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
